molecular formula C10H13NO3S B13195380 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13195380
M. Wt: 227.28 g/mol
InChI Key: JURVMFUGQAGUJR-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a thiophene ring, with hydroxymethyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization and subsequent attachment to the thiophene ring. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or ketones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding aldehydes or ketones, while reduction of the aldehyde group can produce primary alcohols.

Scientific Research Applications

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde
  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a variety of chemical reactions and interactions that similar compounds may not, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-4-9-3-8(5-15-9)11-2-1-10(14,6-11)7-13/h3-5,13-14H,1-2,6-7H2

InChI Key

JURVMFUGQAGUJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CO)O)C2=CSC(=C2)C=O

Origin of Product

United States

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